1-Cyclohexanecarbonylpiperidine-3-carbonitrile
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Overview
Description
1-Cyclohexanecarbonylpiperidine-3-carbonitrile is an organic compound that belongs to the class of cyclohexylamines This compound is characterized by a cyclohexane ring attached to a piperidine ring, which is further connected to a carbonitrile group
Preparation Methods
The synthesis of 1-Cyclohexanecarbonylpiperidine-3-carbonitrile typically involves the reaction of cyclohexanecarbonyl chloride with piperidine-3-carbonitrile. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
1-Cyclohexanecarbonylpiperidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the carbonitrile group can be replaced by other nucleophiles such as amines or alcohols, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclohexanecarbonylpiperidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexanecarbonylpiperidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclohexane and piperidine rings provide structural stability and enhance binding affinity to the target molecules.
Comparison with Similar Compounds
1-Cyclohexanecarbonylpiperidine-3-carbonitrile can be compared with other similar compounds, such as:
1-Piperidinocyclohexanecarbonitrile: Similar in structure but with different functional groups, leading to variations in chemical reactivity and biological activity.
Cyclohexylamines: Compounds containing a cyclohexane ring attached to an amine group, which may have different pharmacological properties.
Piperidines: A class of compounds with a piperidine ring, often used in the synthesis of pharmaceuticals and other bioactive molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(cyclohexanecarbonyl)piperidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-9-11-5-4-8-15(10-11)13(16)12-6-2-1-3-7-12/h11-12H,1-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFNYFJBFOQAHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCCC(C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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